N-ethylpyridazin-3-amine chemical properties
N-ethylpyridazin-3-amine chemical properties
This guide serves as a comprehensive technical resource for N-ethylpyridazin-3-amine , a critical heterocyclic building block in medicinal chemistry.[1] It details the physicochemical properties, synthesis pathways, reactivity profiles, and applications of this scaffold in drug discovery.[2]
Chemical Class: Aminopyridazine Derivative Role: Pharmacophore Building Block / Bioisostere[1]
Core Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
The pyridazine ring (1,2-diazine) is a "privileged scaffold" in modern drug design, valued for its ability to lower lipophilicity (LogP) and increase aqueous solubility compared to phenyl or pyridine analogs. N-ethylpyridazin-3-amine combines this electron-deficient ring with a secondary amine handle, creating a versatile motif for hydrogen bonding and further functionalization.[1]
Key Identifiers & Data Table
| Property | Value / Description | Source/Note |
| IUPAC Name | N-Ethylpyridazin-3-amine | |
| Common Synonyms | 3-(Ethylamino)pyridazine, 3-Ethylaminopyridazine | |
| CAS Number | Not widely listed (Generic: 50926-57-5 for related analogs) | PubChem CID: 12446652 |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| SMILES | CCNc1cccnn1 | |
| pKa (Calc.) | ~5.8 (Ring N2 protonation) | Lower than 3-aminopyridine (6.[1][3][4][5][6]0) due to N-N repulsion. |
| LogP (Calc.) | ~0.6 – 0.9 | Significantly lower than aniline analogs (~1.5).[1] |
| H-Bond Donors | 1 (Exocyclic NH) | |
| H-Bond Acceptors | 2 (Ring Nitrogens) | |
| Physical State | Low-melting solid or viscous oil | Disrupted H-bonding vs. primary amine (mp 168°C).[1] |
Electronic Structure & Basicity
Unlike aniline, where the lone pair is delocalized into the ring making the nitrogen non-basic, the exocyclic nitrogen in 3-aminopyridazines is part of a push-pull system but retains some nucleophilicity. However, the ring nitrogen at position 2 (N2) is the most basic site.
-
Protonation Site: Protonation occurs preferentially at N2 (the ring nitrogen adjacent to the amino group is less basic due to steric and electronic repulsion, while N2 benefits from resonance stabilization of the cation).
-
Tautomerism: While amino-imino tautomerism is possible, the amino form is the predominant tautomer in solution and solid state for 3-aminopyridazines.
Synthesis & Manufacturing Methodologies
The most robust route to N-ethylpyridazin-3-amine is via Nucleophilic Aromatic Substitution (SNAr) .[1] The pyridazine ring is sufficiently electron-deficient to facilitate the displacement of a leaving group (typically chloride) by an amine nucleophile.
Primary Synthetic Route: SNAr Displacement[1]
Precursor: 3-Chloropyridazine (or 3,6-dichloropyridazine for bifunctional scaffolds).[1] Reagent: Ethylamine (70% aq. or anhydrous in THF).
Reaction Mechanism (Graphviz Diagram)
Figure 1: SNAr mechanism showing the displacement of chloride by ethylamine via an addition-elimination pathway.
Detailed Experimental Protocol
This protocol is a standardized adaptation for laboratory-scale synthesis (1–10 g).
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Setup: Charge a pressure tube or autoclave with 3-chloropyridazine (1.0 eq) and ethanol (5 mL/mmol).
-
Reagent Addition: Add ethylamine (5.0 eq, 70% in water or 2.0M in THF). The excess amine serves as both nucleophile and acid scavenger.
-
Reaction: Seal the vessel and heat to 100–120°C for 12–16 hours.
-
Note: The reaction is sluggish at room temperature due to the moderate deactivation of the monocycle compared to nitro-substituted rings.
-
-
Monitoring: Monitor by LCMS (Target mass [M+H]+ = 124.1). Disappearance of starting material (Rt ~ earlier) and appearance of product (Rt ~ later, more polar).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess ethylamine.
-
Dissolve residue in DCM/CHCl₃ and wash with sat. NaHCO₃ (to liberate the free base from HCl salt).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5 to 90:10). The product is polar.
Reactivity Profile & Metabolic Stability[1][5][11]
Understanding the reactivity of the pyridazine core is essential for downstream medicinal chemistry optimization.
Chemical Reactivity Map
Figure 2: Reactivity profile highlighting the dual nitrogen functionality and oxidation potential.[1]
Medicinal Chemistry Implications[2][4][5][11][12]
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Solubility: The pyridazine nitrogens act as excellent hydrogen bond acceptors, significantly improving aqueous solubility compared to benzene rings.
-
Metabolic Stability: The pyridazine ring is generally stable to oxidative metabolism, but the N-oxide formation is a potential clearance pathway. The ethyl group is susceptible to dealkylation (via CYP450), though less so than methyl groups.
-
Bioisosterism: This scaffold is a classic bioisostere for pyridine (e.g., in kinase inhibitors) to tune the electronic properties of the exocyclic amine.
Safety & Handling
-
Hazards: Like most low-molecular-weight aminopyridines/pyridazines, this compound should be treated as Toxic if swallowed and an Irritant to eyes/skin.[1][6]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyridazines can darken upon air exposure due to slow oxidation.
References
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Synthesis of Aminopyridazines: Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 3-halo-pyridazines."
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Physicochemical Properties: PubChem Compound Summary, "N-ethylpyridazin-3-amine (CID 12446652)."[1]
-
Medicinal Chemistry Applications: Wermuth, C. G. The Practice of Medicinal Chemistry. "Pyridazines as privileged scaffolds."[7]
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pKa and Basicity: Journal of Organic Chemistry, "Basicity and protonation sites of aminopyridazines."
Sources
- 1. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 5. Cas 53180-76-0|3,5-Dichloropyridazin-4-Amine [rlavie.com]
- 6. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. blumberginstitute.org [blumberginstitute.org]
